2-Hydroxyoctadec-9-en-17-ynoic acid

Description

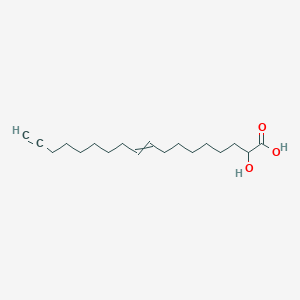

2-Hydroxyoctadec-9-en-17-ynoic acid (CAS 47132-19-4) is a structurally complex fatty acid derivative characterized by:

- A hydroxyl group at the C2 position.

- A cis-configured double bond at C9.

- A terminal alkyne group at C17.

Its molecular formula is C₁₈H₃₀O₃, with a molecular weight of 294.43 g/mol . The compound’s unique functionalization—combining hydroxyl, alkene, and alkyne groups—renders it valuable in materials science, particularly for applications requiring selective reactivity (e.g., click chemistry) or interfacial modification .

Properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-hydroxyoctadec-9-en-17-ynoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21) |

InChI Key |

LQQRDGQTNVSFHM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCC=CCCCCCCC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Hydroxyoctadec-9-en-17-ynoic Acid

The synthesis of 2-hydroxyoctadec-9-en-17-ynoic acid involves advanced organic synthesis techniques, often leveraging asymmetric synthesis, selective oxidation, and functional group transformations. The literature reveals several approaches, including extraction from natural sources and total synthesis via multi-step organic reactions.

Extraction and Isolation from Natural Sources

One practical approach to obtaining 2-hydroxyoctadec-9-en-17-ynoic acid involves extraction from plant materials rich in suberinic acids, such as birch bark. The process includes alkaline hydrolysis, organic solvent extraction, acidification, filtration, and purification steps:

Alkaline Hydrolysis: Pressed outer birch bark is treated with sodium hydroxide or potassium hydroxide in aqueous ethanol at elevated temperatures (~70°C) to break down complex suberin polymers into free acids and salts.

Solvent Extraction: After hydrolysis, the mixture is treated with organic solvents such as xylenes and ethanol to extract the fatty acid components.

Acidification: The alkaline solution containing sodium or potassium salts of fatty acids is acidified with dilute hydrochloric acid (2% HCl) to precipitate free acids.

Filtration and Drying: The precipitated acids are filtered, washed with water, and dried under vacuum at moderate temperatures (40–45°C) to yield a mixture of hydroxy fatty acids, including 2-hydroxyoctadec-9-en-17-ynoic acid.

Composition: The acid mixture typically contains 10–12% 2-hydroxyoctadec-9-en-17-ynoic acid along with other hydroxy and epoxy fatty acids, betulinic acid, and other ω-hydroxy fatty acids.

Table 1: Typical Composition of Suberinic Acid Extracts Containing 2-Hydroxyoctadec-9-en-17-ynoic Acid

| Component | Approximate Content (%) |

|---|---|

| 2-Hydroxyoctadec-9-en-17-ynoic acid | 10–12 |

| 18-Hydroxy-9,10-epoxyoctadecanoic acid | 34–44 |

| Threo-9,10,18-trihydroxyoctadecanoic acid | 10–14 |

| 22-Hydroxydocosanoic acid | 11–15 |

| Betulinic acid | 6–13 |

| Other ω-hydroxy fatty acids | 7–18 |

This method yields a mixture rather than pure 2-hydroxyoctadec-9-en-17-ynoic acid but is valuable for obtaining natural product derivatives and for further purification or chemical modification.

Asymmetric Total Synthesis Methods

For pure compound synthesis, asymmetric catalytic methods have been developed, focusing on stereoselective formation of chiral centers and installation of unsaturation and alkyne functionalities.

Starting Materials: Typically, long-chain aldehydes or epoxides are used as substrates.

Organocatalytic Epoxidation: Using chiral imidazolidinone catalysts (MacMillan catalysts), terminal epoxides are synthesized asymmetrically, controlling stereochemistry at the hydroxyl-bearing carbon.

Epoxide Ring Opening: The epoxides undergo nucleophilic attack by alkynyl or Grignard reagents to introduce the alkyne group at the 17-position and form secondary alcohols.

Oxidation and Functional Group Manipulation: Subsequent oxidation steps (e.g., using pyridinium chlorochromate) convert alcohols to aldehydes or acids, completing the synthesis of hydroxy fatty acids with defined stereochemistry.

General Reaction Scheme:

- Epoxidation of aldehyde → chiral epoxide

- Nucleophilic ring opening with alkynyl reagent → secondary alcohol with alkyne

- Oxidation → hydroxy acid with alkyne and alkene functionalities

This approach allows for high stereochemical control and the preparation of regio- and stereoisomers of hydroxy fatty acids, including 2-hydroxyoctadec-9-en-17-ynoic acid.

Summary of Key Synthetic Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Epoxidation | Chiral imidazolidinone catalyst, THF | Formation of chiral terminal epoxide |

| Ring Opening | Alkynyl or Grignard reagent | Introduction of alkyne, formation of secondary alcohol |

| Oxidation | Pyridinium chlorochromate (PCC), CH2Cl2 | Conversion of alcohol to aldehyde/acid |

| Acidification and Purification | Dilute HCl, filtration, drying | Isolation of hydroxy fatty acid |

Analytical Data and Characterization

The compounds are characterized by NMR spectroscopy, mass spectrometry, and chromatographic techniques.

1H NMR: Signals characteristic of hydroxyl groups (~3.4–4.0 ppm), alkene protons (~5.3 ppm), and alkyne protons (if terminal) are observed.

13C NMR: Peaks corresponding to carboxylic acid carbon (~174 ppm), alkene carbons (~130 ppm), and alkyne carbons are diagnostic.

Mass Spectrometry: Molecular ion peak at m/z 294.4 corresponds to the molecular weight of 2-hydroxyoctadec-9-en-17-ynoic acid.

Purity Assessment: Flash chromatography and recrystallization are used for purification, with yields varying depending on the method (typically 80–90% for synthetic steps).

Chemical Reactions Analysis

Types of Reactions

(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include ketones, aldehydes, alkenes, and substituted fatty acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and triple bond play crucial roles in its reactivity and biological activity. These functional groups enable the compound to participate in various biochemical reactions, influencing cellular functions and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Synergy

- Compound A : The terminal alkyne at C17 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry, facilitating polymer crosslinking . The hydroxyl at C2 enhances solubility in polar solvents, while the cis-Δ⁹ double bond introduces conformational flexibility.

- Ricinoleic Acid: The C12 hydroxyl group promotes hydrogen bonding, making it a key component in castor oil-based lubricants and biodegradable polymers. Its cis-Δ⁹ bond contributes to low-temperature fluidity .

- Preliminary studies suggest antimicrobial properties .

Physicochemical Properties

- Melting Points: Compound A: Data unavailable (likely lower than saturated analogs due to cis-Δ⁹). Ricinoleic acid: 5°C (liquid at room temperature) . 9-Octadecenoic acid: 45°C (trans-configuration increases packing efficiency vs. cis) .

- Solubility: Compound A: Moderate solubility in THF and DMSO due to polar hydroxyl and nonpolar alkyne . Ricinoleic acid: Insoluble in water but miscible with organic solvents like ethanol .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for 2-Hydroxyoctadec-9-en-17-ynoic acid to ensure high stereochemical fidelity?

- Methodological Answer : Synthesis protocols should prioritize stereochemical control, particularly for the hydroxy group at position 2 and the triple bond at position 17. Catalytic hydrogenation or palladium-mediated cross-coupling reactions are often employed for introducing the triple bond. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to track intermediate formation. Purification steps, such as column chromatography or recrystallization, must be optimized to isolate the cis/trans isomers. Analytical validation using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential to confirm structural integrity .

Q. Which spectroscopic methods are most effective for characterizing the structural features of 2-Hydroxyoctadec-9-en-17-ynoic acid?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify the hydroxy group (δ 2.5–4.0 ppm for hydroxy protons) and olefinic/ynoic protons (δ 5.3–5.5 ppm for double bonds; δ 1.9–2.1 ppm for triple bonds).

- Infrared (IR) Spectroscopy : The hydroxy group (3200–3600 cm), carbonyl (1700–1750 cm), and triple bond (2100–2260 cm) regions are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHO; MW 294.45) and fragmentation patterns .

Q. What are the critical safety protocols for handling 2-Hydroxyoctadec-9-en-17-ynoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to comply with EU regulations (e.g., 1272/2008) .

Advanced Research Questions

Q. How should researchers address conflicting reports regarding the biological activity of 2-Hydroxyoctadec-9-en-17-ynoic acid in different cellular models?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay conditions, or compound purity. Standardize experimental parameters:

- Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify threshold effects.

- Control Experiments : Include solvent controls and validate compound stability under assay conditions (e.g., pH, temperature).

- Independent Replication : Collaborate with multiple labs to confirm findings .

Q. What strategies can enhance the stability of 2-Hydroxyoctadec-9-en-17-ynoic acid in aqueous solutions during long-term biological assays?

- Methodological Answer :

- Buffering Systems : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis.

- Storage Conditions : Store solutions at −20°C in amber vials to prevent photodegradation.

- Stabilizing Agents : Add antioxidants (e.g., 0.1% BHT) or cyclodextrins to encapsulate the compound .

Q. How can molecular dynamics (MD) simulations predict the interaction between 2-Hydroxyoctadec-9-en-17-ynoic acid and lipid bilayers?

- Methodological Answer :

- Force Field Selection : Use all-atom force fields (e.g., CHARMM36) to model lipid membranes.

- Simulation Parameters : Run simulations for ≥100 ns to observe insertion dynamics.

- Validation : Compare results with experimental data from fluorescence anisotropy or neutron scattering .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing dose-dependent effects of 2-Hydroxyoctadec-9-en-17-ynoic acid in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC.

- Outlier Detection : Use Grubbs’ test or robust regression to identify anomalous data points.

- Meta-Analysis : Pool data from multiple studies to assess reproducibility .

Regulatory and Compliance Considerations

Q. How can researchers ensure compliance with EU chemical regulations (e.g., REACH) when studying 2-Hydroxyoctadec-9-en-17-ynoic acid?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.